![molecular formula C22H22N2O5 B2968347 Methyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate CAS No. 868224-97-9](/img/structure/B2968347.png)
Methyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate is a synthetic compound that has been the focus of scientific research in recent years. It is a derivative of isoquinoline, a class of compounds with a wide range of biological activities. Methyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate has shown promise as a potential drug candidate for the treatment of various diseases due to its unique chemical structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis :
- A study by Filali Baba et al. (2019) explored the crystal structure of a related compound, which includes an ethyl 2-(1,2,3,4-tetrahydro-2-oxoquinolin-1-yl)acetate unit. This research contributes to understanding the molecular structure and potential applications of similar compounds in various fields like material science and drug design (Filali Baba et al., 2019).
Antibacterial Activity :
- Asghari et al. (2014) investigated the antibacterial activity of compounds including pyranoquinoline derivatives, demonstrating effectiveness against bacterial growth. This suggests potential applications of similar compounds in the development of new antibacterial agents (Asghari et al., 2014).
Pharmacological Study :
- A pharmacological study by Maggio et al. (2001) on ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates revealed their analgesic and anti-inflammatory activities. This indicates the potential of similar compounds in developing new drugs for pain and inflammation management (Maggio et al., 2001).
Cytotoxic Activity :
- Riadi et al. (2021) synthesized a new derivative and evaluated its cytotoxic activity against various human cancer cell lines. Their findings indicate the potential of similar compounds as effective anti-cancer agents (Riadi et al., 2021).
Molecular Docking Studies :
- Research by Ruchelman et al. (2004) on novel anticancer agents targeting topoisomerase I highlighted the significance of specific substituents on molecular activity. This provides insights into the design of more effective anti-cancer drugs using similar molecular structures (Ruchelman et al., 2004).
NLO and NBO Analysis :
- A study by Halim and Ibrahim (2017) on a new derivative of heteroannulated chromone involved NLO (nonlinear optical) and NBO (natural bond orbital) analysis, contributing to the understanding of electronic properties of such compounds, relevant in materials science (Halim & Ibrahim, 2017).
Antibiotic Discovery :
- Asolkar et al. (2004) discovered helquinoline, a new tetrahydroquinoline antibiotic, showcasing the potential of quinoline derivatives in antibiotic discovery (Asolkar et al., 2004).
Cytotoxicity Profiling :
- Hawas et al. (2009) reported on the cytotoxicity profiling of isoquinolinequinones, suggesting their applicability in cancer therapy due to their selectivity for various cancer cell lines (Hawas et al., 2009).
Eigenschaften
IUPAC Name |
methyl 2-[2-[2-(4-ethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O5/c1-3-15-7-9-16(10-8-15)23-20(25)13-24-12-11-17-18(22(24)27)5-4-6-19(17)29-14-21(26)28-2/h4-12H,3,13-14H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJJJCODBJBZPEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C=CC3=C(C2=O)C=CC=C3OCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



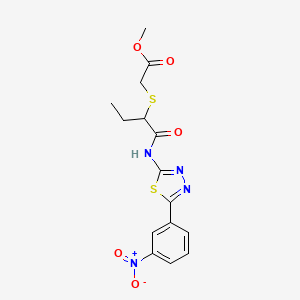
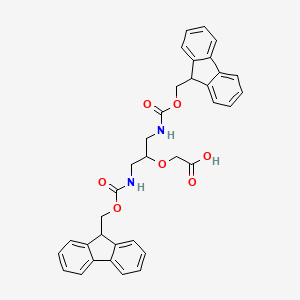
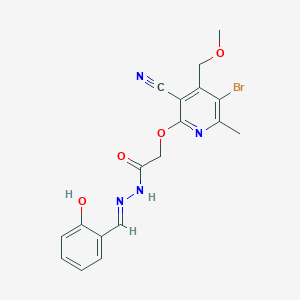

![N-Cyclopropyl-N-(2,5-dioxopyrrolidin-3-yl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2968275.png)
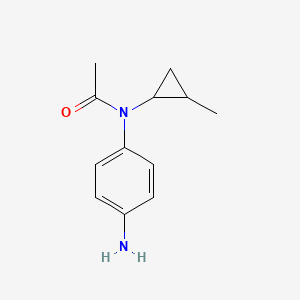
![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-2-fluorobenzamide](/img/structure/B2968279.png)
![N-(3-cyanophenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2968280.png)
![N-(1,3-benzodioxol-5-yl)-2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2968281.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(thiophen-3-yl)acetamide](/img/structure/B2968283.png)
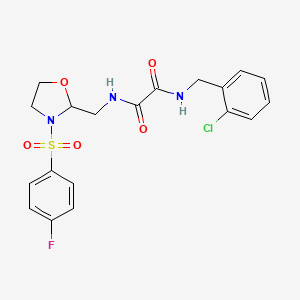
![N-[1-(Oxan-4-yl)azetidin-3-yl]-2-phenylethanesulfonamide](/img/structure/B2968286.png)